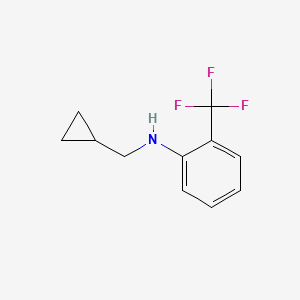![molecular formula C11H13F2NS B13290133 N-[(2,5-difluorophenyl)methyl]thiolan-3-amine](/img/structure/B13290133.png)
N-[(2,5-difluorophenyl)methyl]thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-difluorophenyl)methyl]thiolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₃F₂NS and a molecular weight of 229.29 g/mol . This compound is characterized by the presence of a thiolan ring, which is a five-membered ring containing sulfur, and a difluorophenyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of N-[(2,5-difluorophenyl)methyl]thiolan-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with thiolan-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-[(2,5-difluorophenyl)methyl]thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]thiolan-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]thiolan-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-[(2,5-difluorophenyl)methyl]thiolan-3-amine can be compared with other similar compounds, such as:
N-[(2,4-difluorophenyl)methyl]thiolan-3-amine: Similar structure but with different fluorine substitution pattern.
N-[(2,5-dichlorophenyl)methyl]thiolan-3-amine: Similar structure but with chlorine atoms instead of fluorine.
N-[(2,5-difluorophenyl)methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a thiolan ring.
Properties
Molecular Formula |
C11H13F2NS |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]thiolan-3-amine |
InChI |
InChI=1S/C11H13F2NS/c12-9-1-2-11(13)8(5-9)6-14-10-3-4-15-7-10/h1-2,5,10,14H,3-4,6-7H2 |
InChI Key |
WKSIIDJZGAUTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


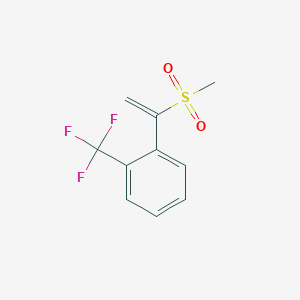

![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B13290091.png)
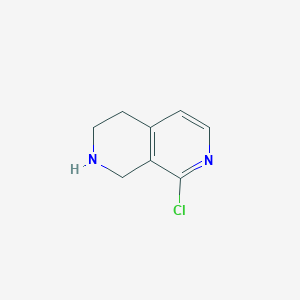
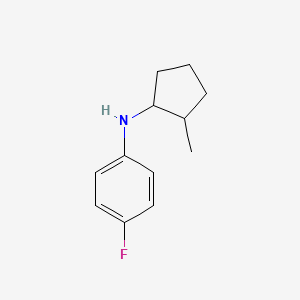
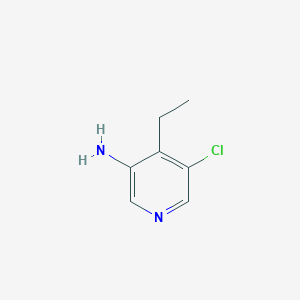
![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13290098.png)

![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13290105.png)
![1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13290113.png)
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13290117.png)
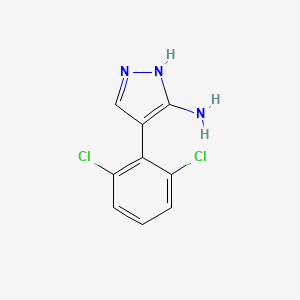
![(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13290137.png)
